molecular formula C9H6F3N3O2 B2737297 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2416243-13-3

1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2737297
CAS No.: 2416243-13-3
M. Wt: 245.161
InChI Key: YEYBCGORVCFGFL-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione (CAS 2416243-13-3) is a high-purity chemical building block belonging to the pyrido[2,3-d]pyrimidine class of fused heterocycles. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel kinase inhibitors. The core structure is a privileged scaffold in the design of potent anticancer agents. Researchers utilize this compound and its derivatives primarily in the development of therapeutics targeting various cancer-associated kinases. Pyrido[2,3-d]pyrimidine-dione derivatives have been identified as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), an atypical kinase upregulated in breast cancer, malignant glioma, and other malignancies . The structural motif is also a key component in molecules designed to block the RAF-MEK-ERK signaling pathway, a crucial regulator of cell proliferation often constitutively activated in tumors . Furthermore, this chemotype is extensively employed in the design of epidermal growth factor receptor (EGFR) inhibitors, including those targeting the resistant mutant form EGFRT790M, for the treatment of various human carcinomas . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to modulate metabolic stability, lipophilicity, and overall bioavailability. This product is provided for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-15-6-5(7(16)14-8(15)17)2-4(3-13-6)9(10,11)12/h2-3H,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYBCGORVCFGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

  • IUPAC Name : 1-methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C9H6F3N3O2
  • Molecular Weight : 245.16 g/mol
  • CAS Number : 2416243-13-3

Biological Activity Overview

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The trifluoromethyl group in 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Activity

Studies have shown that derivatives of pyrido[2,3-d]pyrimidines possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced cancer cell growth and proliferation.
  • Case Studies : In vitro studies demonstrated that 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione exhibited cytotoxic effects on various cancer cell lines. For example:
    • HeLa Cells : IC50 values indicated effective growth inhibition.
    • K562 Cells : Showed sensitivity to the compound's cytotoxic effects.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Target Organisms : Research has indicated effectiveness against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values suggesting potent antibacterial activity against Enterococcus faecalis and other pathogens.

Structure-Activity Relationship (SAR)

The biological activity of 1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione can be attributed to its molecular structure:

Structural Feature Effect on Activity
Trifluoromethyl GroupIncreases lipophilicity and enhances binding affinity to targets
Methyl GroupMay influence steric factors affecting enzyme interaction

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Notably:

  • Starting Materials : Utilization of 2-amino nicotinonitrile as a precursor.
  • Reaction Conditions : Grignard reactions are commonly employed to introduce trifluoromethyl groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been extensively studied for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), a therapeutic target in cancer and neurodegenerative diseases. Below, we compare key analogs based on substituents, synthetic routes, and biological activity:

Substituent Effects on eEF-2K Inhibition
Compound R1 R6 Substituent IC50 (μM) Key Interactions Reference
A-484954 (Compound 6) Cyclopropyl Ethyl, Carboxamide 0.28 H-bonds with K170, I232; hydrophobic interactions with cyclopropyl/ethyl
Compound 9 Cyclopropyl Propyl 0.93 Reduced potency vs. Compound 6; larger propyl group may hinder binding
Compound 12 Cyclopropyl Ethyl, Carboximine >10 Loss of hydrogen bonding due to carboximine substitution
5,7-Dimethyl Analog Methyl Methyl N/A Antiparasitic activity noted
Target Compound Methyl Trifluoromethyl N/A Predicted enhanced lipophilicity and metabolic stability vs. ethyl/propyl analogs

Key Observations :

  • Position 1 Substituents: Cyclopropyl (in A-484954) contributes to hydrophobic packing in the ATP-binding pocket .
  • Position 6 Substituents : The trifluoromethyl group in the target compound is expected to enhance metabolic stability and membrane permeability compared to ethyl or propyl groups . However, its larger size may require structural adjustments to fit the eEF-2K binding pocket.
  • Carboxamide vs. Trifluoromethyl : A-484954’s carboxamide forms critical hydrogen bonds with K170 and I232 . The electron-deficient trifluoromethyl group may instead engage in dipole-dipole interactions or fill hydrophobic subpockets.

Therapeutic Potential and Challenges

  • Anticancer Activity : A-484954 reduces eEF-2K activity in MDA-MB-231 breast cancer cells, suppressing tumor growth . The target compound’s CF₃ group may enhance blood-brain barrier penetration, making it relevant for glioblastoma .
  • Antimicrobial Applications : Pyrido[2,3-d]pyrimidones with electron-withdrawing groups (e.g., nitro, CF₃) show potent antibacterial activity .
  • Challenges : The trifluoromethyl group’s hydrophobicity could reduce aqueous solubility, necessitating formulation optimization.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and structural integrity. For example, compound 14 (a derivative) showed distinct cyclopropyl proton signals at δ 0.57–0.89 ppm in DMSO-d6 .
  • Mass Spectrometry : LCMS and HRMS validate molecular weight and purity. Compound 15 had an HRMS m/z of 277.1177 (calcd. 277.1175) .
  • Melting Points : Capillary melting point apparatuses determine purity (e.g., compound 6: 189–190°C) .

How do structural modifications at R1, R2, and R3 positions influence eEF-2K inhibitory activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • R1 (Alkyl Groups) : Ethyl substituents enhance activity (compound 6, IC50 = 420 nM) compared to hydrogen (IC50 = 6.6 μM) or benzyl groups (IC50 >25 μM). Hydrophobic interactions in the ATP-binding pocket are critical .
  • R2 (Amide Group) : The CONH2 group is essential; replacing it with CSNH2 or CO2Et abolishes activity .
  • R3 (Cyclopropyl) : Enhances binding via hydrophobic interactions under the Gly-rich loop. Ethyl substitution at R3 reduces potency (IC50 = 1–2 μM) .

What computational approaches guide the design of eEF-2K inhibitors targeting the ATP-binding site?

Q. Advanced Methodological Insight

  • Homology Modeling : eEF-2K’s structure was modeled using Dictyostelium MHCK A as a template. Docking studies (Gold 5.1 with ChemPLP scoring) revealed compound 6 forms hydrogen bonds with K170, I232, and G234 .
  • Binding Pocket Analysis : Hydrophobic substituents (e.g., cyclopropyl) occupy the adenine-binding pocket, while the pyridine ring enables π-π stacking .

How should researchers address discrepancies in reported IC50 values for eEF-2K inhibitors?

Advanced Data Contradiction Analysis
Discrepancies (e.g., compound 6: 0.42 μM vs. literature 0.28 μM) arise from:

  • Assay Conditions : Variations in ATP concentration, buffer pH, or detection methods.
  • Validation : Use standardized protocols (e.g., radioactive [γ-32P]ATP assays) and include positive controls like A-484954 .

What methodologies are employed in cellular assays to evaluate eEF-2K inhibition?

Q. Advanced Cellular Assay Design

  • Cell Lines : MDA-MB-231 breast cancer cells are treated under nutrient deprivation or 2-deoxy-D-glucose (2-DOG) to activate AMPK-eEF-2K .
  • Western Blotting : Detects phospho-eEF2 (Thr-56) levels. Compound 6 reduced phospho-eEF2 dose-dependently, confirming cellular activity .
  • Controls : Include DMSO-treated cells and validate with 2-DOG stimulation .

Why is the pyridine ring critical for the bioactivity of these compounds?

Advanced Structural Requirement
The pyridine ring enables:

  • Hydrogen Bonding : With hinge-region residues (e.g., K170).
  • π-π Stacking : With aromatic residues in the ATP pocket.
    Analogues lacking the pyridine ring (e.g., compounds 18c, 21) showed no activity, highlighting its necessity .

What challenges arise during the synthesis of pyrido[2,3-d]pyrimidine derivatives?

Q. Basic Experimental Design

  • Moisture Sensitivity : Traces of water hydrolyze intermediates (e.g., compound 21 instead of 6). Mitigated using anhydrous solvents and argon atmospheres .
  • Purification : Flash chromatography (0–10% MeOH in DCM) separates closely related byproducts .

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